N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic acetamide derivative featuring a diethylamino-substituted phenyl group and a morpholine-fused phthalazinone moiety. This compound’s structure combines electron-rich aromatic systems with a rigid heterocyclic core, making it a candidate for pharmaceutical or materials science applications. The diethylamino group enhances solubility in polar solvents, while the morpholine and phthalazinone units may contribute to ligand-receptor interactions or coordination chemistry .
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-4-28(5-2)19-10-11-22(18(3)16-19)26-23(31)17-30-25(32)21-9-7-6-8-20(21)24(27-30)29-12-14-33-15-13-29/h6-11,16H,4-5,12-15,17H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDQAUWBWUTZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 4-(morpholin-4-yl)-1,2-dihydrophthalazin-1-one in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new nucleophiles .
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Structural Features: Replaces the phthalazinone core with a thiazole ring and introduces a chlorophenyl group.
- The absence of a diethylamino group reduces solubility in aqueous media .
N-[4-(Morpholinodiazenyl)phenyl]-acetamide
- Structural Features : Contains a diazenyl linker between the morpholine and phenyl groups.
- Implications: The diazenyl group introduces conjugation, which may enhance UV-Vis absorption properties. However, the lack of a fused heterocyclic system (e.g., phthalazinone) reduces structural rigidity .
Acetamides with Heterocyclic Cores
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Features : Features a pyrazolone ring and dichlorophenyl substituent.
- Crystal structure analysis reveals three distinct conformers with dihedral angles between 54.8° and 77.5°, indicating conformational flexibility absent in the target compound’s rigid phthalazinone core .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Features : Includes a 4-acetyl-substituted morpholine and isopropylphenyl group.
- Implications: The acetyl group introduces a ketone functionality, which may participate in hydrogen bonding. The isopropylphenyl substituent enhances hydrophobicity, contrasting with the diethylamino group’s polar nature in the target compound. Synthesis yield (58%) and NMR data (e.g., δ 7.69 ppm for NH) suggest comparable stability to the target compound .
Table 1: Key Properties of Comparable Acetamides
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a diethylamino-substituted aniline with a preformed morpholinophthalazinone-acetic acid, analogous to methods in and . Yields for similar compounds range from 58% to unreported values, suggesting moderate synthetic feasibility .
- Coordination Chemistry : The morpholine and acetamide groups may act as ligands for metal ions, similar to reported amides in , though this requires experimental validation .
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 392.53 g/mol. It features a complex structure that includes diethylamino and morpholinyl groups, contributing to its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study on oxadiazole derivatives demonstrated strong free radical scavenging abilities, indicating potential protective effects against oxidative stress .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. In related studies, similar compounds showed inhibition of enzymes such as cholinesterases and glucosidases, which are crucial in metabolic processes and neurodegenerative diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, it was found to induce apoptosis in pancreatic cancer cell lines (PANC-1), suggesting that it could be developed as a therapeutic agent against certain cancers .
The mechanisms by which this compound exerts its biological effects may involve:
- Free Radical Scavenging : Reducing oxidative stress by neutralizing free radicals.
- Enzyme Interaction : Binding to active sites of enzymes, thereby inhibiting their function.
- Apoptotic Pathways : Triggering cell death pathways in cancer cells.
Study 1: Antioxidant Activity Assessment
In a comparative study involving various compounds, this compound was tested for its antioxidant capacity using the CUPRAC assay. Results showed significant activity comparable to established antioxidants like α-tocopherol.
Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition profile revealed that this compound effectively inhibited glucosidase activity, with IC50 values indicating potent action. This suggests its utility in managing conditions like diabetes where glucosidase plays a critical role.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
